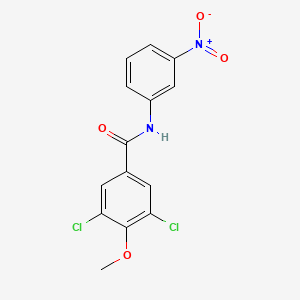
3-(benzoylamino)-N-(5-methyl-3-isoxazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzoylamino)-N-(5-methyl-3-isoxazolyl)benzamide, commonly known as MIA-602, is a synthetic compound with potential therapeutic applications in cancer treatment. It belongs to the class of small molecule inhibitors that target the mitotic spindle checkpoint, which is a critical regulator of cell division. The mitotic spindle checkpoint ensures that chromosomes are properly aligned and segregated during cell division, and defects in this process can lead to genomic instability and cancer.
Mecanismo De Acción
MIA-602 targets the mitotic spindle checkpoint by inhibiting the activity of a protein called Mad2, which is a critical component of the checkpoint. Mad2 normally functions to prevent premature chromosome segregation during cell division, but MIA-602 disrupts this process, leading to cell death.
Biochemical and Physiological Effects:
MIA-602 has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, MIA-602 has been shown to inhibit the activity of a protein called Aurora kinase A, which is involved in the regulation of cell division. MIA-602 has also been shown to disrupt the formation of microtubules, which are critical components of the mitotic spindle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MIA-602 as a research tool is its specificity for the mitotic spindle checkpoint. Because MIA-602 targets a specific protein (Mad2), it can be used to study the effects of checkpoint inhibition on cell division and apoptosis. One limitation of MIA-602 is that it is a synthetic compound, which can make it more difficult to study than natural compounds.
Direcciones Futuras
There are several potential future directions for research on MIA-602. One area of interest is the development of more potent and selective inhibitors of the mitotic spindle checkpoint. Another area of interest is the use of MIA-602 in combination with other anticancer agents to enhance its efficacy. Finally, there is interest in studying the effects of MIA-602 on tumor growth in vivo, which could provide valuable insights into its potential as a cancer therapeutic.
Métodos De Síntesis
MIA-602 can be synthesized using a multi-step process involving the reaction of benzoyl chloride with 5-methyl-3-isoxazolecarboxylic acid to form 5-methyl-3-isoxazolylbenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-aminobenzamide to form MIA-602.
Aplicaciones Científicas De Investigación
MIA-602 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that MIA-602 inhibits the proliferation of a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. MIA-602 has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome in cancer treatment.
Propiedades
IUPAC Name |
3-benzamido-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-10-16(21-24-12)20-18(23)14-8-5-9-15(11-14)19-17(22)13-6-3-2-4-7-13/h2-11H,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFXYSLMPBGTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)




![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)
![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)
![{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)

![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)
![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)

